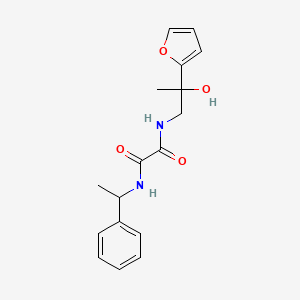

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring, an oxalamide group (a type of amide), and a phenylethyl group. The furan ring is a five-membered aromatic ring with an oxygen atom. The oxalamide group consists of a carbonyl (C=O) group attached to a nitrogen atom, which in turn is attached to another carbonyl group. The phenylethyl group is a two-carbon chain attached to a phenyl ring, which is a six-membered aromatic ring with alternating double bonds.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The furan ring, being aromatic, might undergo electrophilic aromatic substitution reactions . The oxalamide group, being a type of amide, could be involved in various reactions such as hydrolysis, reduction, and reactions with Grignard reagents . The phenylethyl group might undergo reactions typical of aromatic compounds and alkenes .Wissenschaftliche Forschungsanwendungen

Environmental Impact and Mutagenicity

- Environmental Pollutant and Mutagenicity : The compound 1-nitropyrene, related to N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide, is an environmental pollutant and a potent bacterial mutagen. Research shows its metabolic activation leads to DNA-bound adducts, indicating potential carcinogenic properties (Howard et al., 1983).

Catalytic Activity

- Catalytic Activity in Chemical Reactions : N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) enhances the catalytic activity in Cu-catalyzed coupling reactions. This is significant in the synthesis of various pharmaceutical and chemical compounds (Bhunia et al., 2017).

Biological Activity

- Analgesic and Antibacterial Activity : Derivatives of 4-(Pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic acid, which are structurally related, exhibit analgesic and antibacterial activities. This underscores the potential of furan derivatives in pharmaceutical applications (Oleshchuk et al., 2019).

Inhibition of Enzymes

- Inhibition of NQO2 Enzyme : Furan-amidines, structurally similar to the compound , are being evaluated as inhibitors of the NQO2 enzyme. This has implications in cancer chemotherapy and malaria treatment (Alnabulsi et al., 2018).

Application in Energetic Materials

- High-Performance Energetic Materials : The use of furazan and its derivatives, closely related to furan compounds, has been explored in the development of high-performance energetic materials. These compounds display high density and good thermal stability, suggesting potential applications in this field (Zhang & Shreeve, 2014).

Antidepressant and Antianxiety Properties

- Pharmacological Evaluation : Studies on furan-2-yl derivatives have revealed antidepressant and antianxiety properties, indicating their therapeutic potential in mental health treatment (Kumar et al., 2017).

Synthetic Methodologies

- Synthesis of Di- and Mono-Oxalamides : The novel synthesis methodologies for oxalamides, which include the structural framework of the compound , demonstrate its relevance in organic synthesis and potential in various chemical industries (Mamedov et al., 2016).

Detection of Toxic Anions

- Detection of Toxic Anions : Luminescent metal-organic frameworks based on furan-2,5-dicarboxylic acid and oxalate have been developed for the rapid detection of toxic anions in aqueous media, showcasing the application of furan derivatives in environmental monitoring (Singha et al., 2019).

Corrosion Inhibition

- Corrosion Inhibition : Furan-2-ylmethylene derivatives have been studied as inhibitors for steel corrosion, highlighting their potential application in industrial maintenance and protection (Yadav et al., 2015).

Synthesis of Heterocyclic Compounds

- Synthesis of Pyrimidine Derivatives : Arylmethylidene derivatives of furan-2(3H)-ones are key for synthesizing various heterocyclic compounds, including pyrimidine and pyridazine structural fragments, which are significant in pharmaceutical research (Aniskova et al., 2017).

Eigenschaften

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-(1-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-12(13-7-4-3-5-8-13)19-16(21)15(20)18-11-17(2,22)14-9-6-10-23-14/h3-10,12,22H,11H2,1-2H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVJRVQMWJWSIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C)(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2556993.png)

![6-(tert-butyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2556994.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(benzylthio)acetamide](/img/structure/B2556995.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2556997.png)

![N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N'-[(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B2556998.png)

![(5-Chloro-6-fluoropyridin-3-yl)-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2557000.png)

![1-[(2-Chlorophenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione](/img/structure/B2557005.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2557009.png)

![1-(benzo[d][1,3]dioxol-5-yl)-N-(cyclohexylmethyl)methanamine hydrochloride](/img/structure/B2557010.png)

![2-Methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2557014.png)

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,5-dimethoxyphenyl)methanone](/img/structure/B2557016.png)